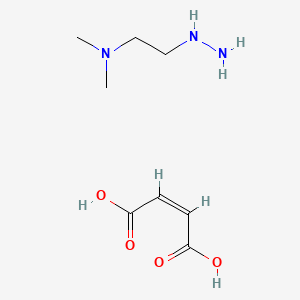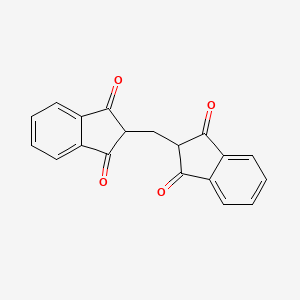
2,2'-Methanediylbis(1h-indene-1,3(2h)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is an organic compound characterized by its unique structure, which includes two indene-1,3-dione units connected by a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) typically involves the condensation of indene-1,3-dione with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two indene-1,3-dione units.
Industrial Production Methods: In an industrial setting, the production of 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be employed to enhance the reaction rate and yield.
Types of Reactions:
Oxidation: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms with different functional groups.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) exerts its effects involves interactions with various molecular targets. These interactions can influence biochemical pathways, leading to specific biological outcomes. The exact mechanism depends on the specific application and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Indene-1,3-dione: A precursor to 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione), sharing a similar core structure.
Bis(indene-1,3-dione) derivatives: Compounds with similar structural motifs but different substituents or linkages.
Uniqueness: 2,2’-Methanediylbis(1h-indene-1,3(2h)-dione) is unique due to its methylene bridge, which imparts distinct chemical and physical properties. This structural feature differentiates it from other indene-1,3-dione derivatives and contributes to its specific reactivity and applications.
Propriétés
Numéro CAS |
22135-01-9 |
|---|---|
Formule moléculaire |
C19H12O4 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-[(1,3-dioxoinden-2-yl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C19H12O4/c20-16-10-5-1-2-6-11(10)17(21)14(16)9-15-18(22)12-7-3-4-8-13(12)19(15)23/h1-8,14-15H,9H2 |
Clé InChI |
ZRAQYCLYTPWCIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)CC3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


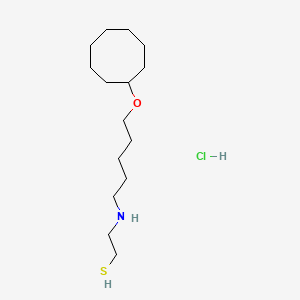



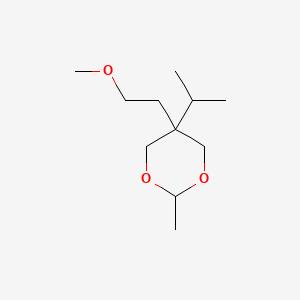
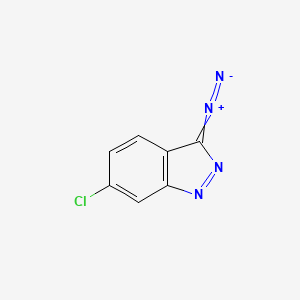



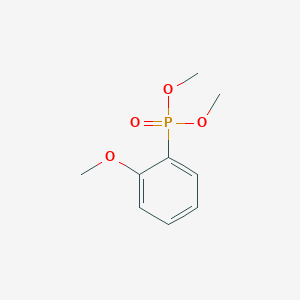


![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)
